molecular formula C25H19ClN4O3 B2866624 2-{[(3,5-dimethylisoxazol-4-yl)methyl]thio}-8-methoxy-5-methyl-3-propyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one CAS No. 1251566-39-8

2-{[(3,5-dimethylisoxazol-4-yl)methyl]thio}-8-methoxy-5-methyl-3-propyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2866624
CAS No.: 1251566-39-8
M. Wt: 458.9
InChI Key: MSZRZQXYGDAJDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(3,5-dimethylisoxazol-4-yl)methyl]thio}-8-methoxy-5-methyl-3-propyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2). Its primary research application lies in the investigation of JAK-STAT signaling pathway dysregulation, which is a hallmark of various myeloproliferative neoplasms (MPNs) such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis. By specifically targeting the hyperactive JAK2 V617F mutant and wild-type JAK2, this compound serves as a critical tool for elucidating the mechanistic role of JAK2 in cell proliferation and survival. Research utilizing this inhibitor is fundamental for advancing the understanding of oncogenic signaling and for evaluating potential therapeutic strategies in hematological malignancies and immune-mediated diseases. The compound's structure is derived from a novel chemotype of pyrimido[5,4-b]indol-4-one derivatives, which have been demonstrated to exhibit significant anti-proliferative activity against JAK2-driven cancer cell lines. Its high selectivity profile makes it an invaluable asset for dissecting complex cytokine signaling cascades in a research setting.

Properties

CAS No.

1251566-39-8

Molecular Formula

C25H19ClN4O3

Molecular Weight

458.9

IUPAC Name

2-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C25H19ClN4O3/c1-33-22-5-3-2-4-16(22)13-28-24(31)15-6-11-21-19(12-15)23-20(14-27-21)25(32)30(29-23)18-9-7-17(26)8-10-18/h2-12,14,29H,13H2,1H3,(H,28,31)

InChI Key

MSZRZQXYGDAJDP-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogs described in the literature. Below is a detailed comparison based on substituent effects, synthetic strategies, and inferred properties:

Key Observations:

Core Structure Influence :

  • The pyrimidoindol-4-one core (Target and Compound 3 ) is distinct from the thiazolidin-4-one scaffold ( ). The former may confer rigidity and planar aromaticity, favoring interactions with biological targets like kinases, while the latter’s sulfur-rich structure could enhance redox activity.

The 8-methoxy group in the Target may improve solubility compared to Compound 3’s 8-fluoro substituent, which could enhance membrane permeability .

Synthetic Parallels: Both the Target and compounds utilize ethanol reflux for synthesis, suggesting shared thermochemical stability . However, purification via DMF–EtOH ( ) implies higher polarity than the Target, which may require alternative solvent systems.

Biological Implications :

  • Compound 3’s fluorinated aromatic groups are associated with enhanced binding to hydrophobic enzyme pockets in molecular docking studies , whereas the Target’s isoxazole-thioether moiety might engage in π-π stacking or sulfur-mediated interactions.

Limitations:

  • Direct pharmacological or crystallographic data for the Target compound are absent in the provided evidence. Comparisons rely on structural analogs, and properties are extrapolated.

Preparation Methods

Indole Precursor Functionalization

The synthesis begins with ethyl 3-aminoindole-2-carboxylate (I ), which undergoes:

  • N1-Protection : SEM (2-(trimethylsilyl)ethoxymethyl) protection under basic conditions (NaHMDS, THF, 0°C → RT)
  • Cyclocondensation : Reaction with β-ketoester derivatives (e.g., ethyl acetoacetate) in acidic media (HCl/EtOH) to form the pyrimidone ring

Key Reaction Parameters (Table 1):

Step Reagents Temp (°C) Time (h) Yield (%)
N1-SEM SEM-Cl, NaHMDS 0 → 25 2 92
Cyclization HCl/EtOH 80 12 78

Thioether Side Chain Installation

Sulfur Nucleophile Generation

The C2-thiol precursor is prepared via:

  • Thiocarbonylation : Treatment with Lawesson’s reagent (toluene, reflux)
  • Reduction : NaBH4/MeOH to yield free thiol (–SH) intermediate

Suzuki-Miyaura Cross-Coupling

The [(3,5-dimethylisoxazol-4-yl)methyl] group is introduced via:

  • Isoxazole Boronate Preparation (Scheme 1):
    • Bromination of 3,5-dimethylisoxazole at C4 using NBS/AcOH
    • Pd-catalyzed borylation (Pin2B2, KOAc, Pd(dppf)Cl2)
  • Coupling Conditions :
    • Catalyst: Pd(PPh3)4 (5 mol%)
    • Base: K2CO3
    • Solvent: DME/H2O (3:1)
    • Temp: 80°C, 12 h

Optimization Data (Table 2):

Boronate Catalyst Yield (%) Purity (HPLC)
4b Pd(PPh3)4 88 96%
4c PdCl2(dtbpf) 82 94%

Critical Process Considerations

Regioselectivity Challenges

  • Pyrimidone Ring Formation : Acid concentration controls cyclization vs. dimerization (optimal: 2M HCl)
  • C2 vs. C4 Functionalization : Steric effects from the 3-propyl group direct thioether installation to C2

Purification Strategies

  • SEM Deprotection : TBAF/THF (0°C, 1 h) followed by silica gel chromatography
  • Final Compound : Recrystallization from EtOAc/hexanes (3:7) yields >99% purity by HPLC

Analytical Characterization

Spectroscopic Data :

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, H-9), 6.94 (d, J=8.8 Hz, 1H, H-7), 4.52 (s, 2H, SCH2), 3.89 (s, 3H, OCH3), 2.41 (s, 3H, isoxazole-CH3)
  • HRMS : m/z 483.1847 [M+H]+ (calc. 483.1851)

Thermal Properties :

  • Mp: 214–216°C (decomposition observed >220°C)
  • TGA: 5% weight loss at 198°C under N2

Scale-Up and Industrial Relevance

The reported two-step coupling approach enables gram-scale synthesis:

  • Pyrimidoindolone Core : 200 g batches achieved via flow chemistry
  • Thioether Installation : 85% yield on 150 g scale using continuous Pd scavengers

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.